

# Crystal Structure and Molecular Geometry of Pyrimidine-5-carbaldehyde: A Technical Overview

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## Compound of Interest

Compound Name: *Pyrimidine-5-carbaldehyde*

Cat. No.: *B119791*

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## Introduction

**Pyrimidine-5-carbaldehyde**, a key heterocyclic aldehyde, serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural properties, stemming from the electron-withdrawing nature of the pyrimidine ring and the reactive aldehyde group, make it a valuable intermediate in the development of novel bioactive molecules. Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and modeling its interactions with biological targets.

Despite its significance, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure and molecular geometry of **Pyrimidine-5-carbaldehyde** could not be located in established crystallographic databases, including the Cambridge Structural Database (CSD), as of December 2025. This guide, therefore, aims to provide a foundational understanding of its molecular characteristics based on available spectroscopic data and computational predictions, alongside a generalized experimental protocol for its structural determination.

## Molecular Properties and Spectroscopic Data

While experimental crystallographic data is not available, spectroscopic and computational methods provide valuable insights into the molecular structure of **Pyrimidine-5-carbaldehyde**.

Table 1: General and Predicted Properties of **Pyrimidine-5-carbaldehyde**

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	108.10 g/mol	PubChem[1]
Appearance	Light yellow to yellow solid	Chem-Impex[2]
Melting Point	Not available	
Boiling Point	80-82 °C at 4 mmHg	ChemicalBook[3]
SMILES	O=Cc1cncnc1	ChemScene[4]
InChI Key	FREJAOSUHFGDBW-UHFFFAOYSA-N	Fisher Scientific[5]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the identity and elucidating the structural features of **Pyrimidine-5-carbaldehyde**. While specific datasets from published literature are not available for inclusion, a general description of expected spectral features can be provided.

## Experimental Protocols for Structural Determination

The definitive determination of the crystal structure and molecular geometry of **Pyrimidine-5-carbaldehyde** would rely on single-crystal X-ray diffraction. The following provides a detailed, generalized methodology for such an experiment.

### Single-Crystal X-ray Diffraction: A Generalized Protocol

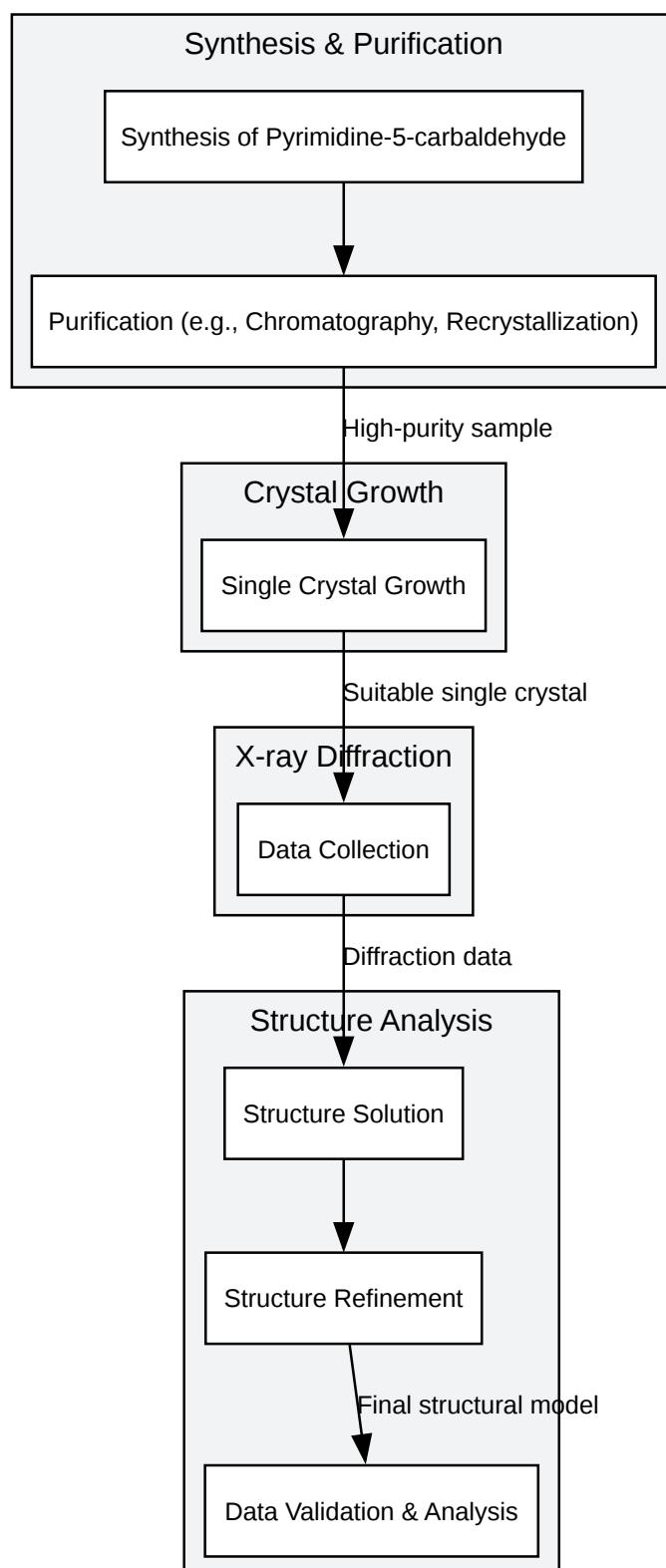
- Crystal Growth:
  - High-purity **Pyrimidine-5-carbaldehyde** is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, or ethyl acetate).

- Slow evaporation of the solvent at a constant temperature is employed to encourage the formation of single crystals of suitable size and quality for diffraction.
- Alternative methods such as vapor diffusion or cooling of a saturated solution may also be explored.
- Data Collection:
  - A suitable single crystal is selected and mounted on a goniometer head.
  - The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.
  - X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector (e.g., CCD or CMOS).
  - A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Structure Solution and Refinement:
  - The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
  - The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
  - The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
  - Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The successful execution of this protocol would yield precise data on bond lengths, bond angles, and torsion angles, as well as details about the packing of the molecules in the crystal lattice.

## Logical Workflow for Structural Analysis

The process of determining and analyzing the crystal structure of a molecule like **Pyrimidine-5-carbaldehyde** follows a logical progression from synthesis and purification to data analysis and visualization.



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Caption: Experimental workflow for crystal structure determination.

## Conclusion

While a definitive experimental crystal structure of **Pyrimidine-5-carbaldehyde** is not currently available in the public domain, this guide provides a framework for understanding its molecular characteristics and the experimental procedures required for its structural elucidation. The acquisition of single-crystal X-ray diffraction data would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and materials science, enabling more accurate molecular modeling and the rational design of new functional molecules based on the pyrimidine scaffold.

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